

# An In-depth Technical Guide to AF555 NHS Amine Reactivity

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## Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274

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This guide provides a comprehensive overview of the amine reactivity of AF555 N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling proteins, antibodies, and other biomolecules. Understanding the principles of this reaction is critical for achieving optimal and reproducible conjugation results in various research and drug development applications.

## Core Principles of AF555 NHS Ester Amine Reactivity

**AF555 NHS** ester is an amine-reactive fluorescent probe that enables the covalent attachment of the bright and photostable AF555 fluorophore to biomolecules. The fundamental reaction involves the N-hydroxysuccinimidyl ester functional group, which reacts with primary amines ( $R-NH_2$ ) present on the target molecule to form a stable amide bond.<sup>[1][2]</sup> This reaction is highly selective for primary amines, such as the side chain of lysine residues and the N-terminus of proteins.<sup>[2][3]</sup>

The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, followed by the release of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage.<sup>[2]</sup>

## Key Parameters Influencing Conjugation Efficiency

Several factors critically influence the success of the labeling reaction. Careful control of these parameters is essential for achieving the desired degree of labeling (DOL) and minimizing side reactions.

Parameter	Optimal Range/Condition	Rationale & Key Considerations
pH	8.3 - 8.5[3][4]	The reaction is strongly pH-dependent. At lower pH, primary amines are protonated ( $R-NH_3^+$ ) and thus non-nucleophilic, inhibiting the reaction.[4] At pH values significantly above 8.5, the hydrolysis of the NHS ester to a non-reactive carboxylic acid becomes a competing and significant side reaction, reducing the labeling efficiency.[4][5]
Buffer Composition	Amine-free buffers (e.g., sodium bicarbonate, sodium borate, phosphate buffer)[4][6]	Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4]
Reagent Concentration	Molar excess of NHS ester over the protein	A molar excess of the dye is typically used to drive the reaction to completion. The optimal molar ratio depends on the protein and the desired DOL and should be empirically determined.[4][7]
Solvent	Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8][9][10]	AF555 NHS ester is typically dissolved in a dry, polar aprotic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be kept low

(typically <10%) to avoid denaturation of the protein.[6]  
It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.[4]

Temperature

Room Temperature[6][9][10]

The reaction is typically carried out at room temperature. Higher temperatures can increase the rate of both the desired reaction and the competing hydrolysis reaction.

Reaction Time

1 - 4 hours[4][6][9]

The optimal reaction time can vary depending on the specific protein and reaction conditions.

## Experimental Protocols

### General Protocol for Protein Labeling with AF555 NHS Ester

This protocol provides a general guideline for labeling proteins, such as antibodies. It may require optimization for specific applications.

Materials:

- **AF555 NHS Ester**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- 1 M Sodium Bicarbonate buffer, pH 8.3-8.5[6]
- Anhydrous DMSO or DMF[8][9][10]
- Purification column (e.g., Sephadex G-25)[6]

#### Procedure:

- Prepare the Protein Solution:
  - Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[\[4\]](#)[\[11\]](#)
  - If the protein is in a buffer containing amines, it must be dialyzed against an appropriate amine-free buffer (e.g., PBS).
- Prepare the **AF555 NHS** Ester Stock Solution:
  - Immediately before use, dissolve the **AF555 NHS** ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[9\]](#) Vortex briefly to ensure complete dissolution.[\[7\]](#)
- Perform the Conjugation Reaction:
  - Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.[\[6\]](#)
  - Slowly add the desired molar excess of the dissolved **AF555 NHS** ester to the protein solution while gently stirring.[\[10\]](#)
  - Incubate the reaction for 1 hour at room temperature, protected from light.[\[6\]](#)[\[9\]](#)
- Purify the Conjugate:
  - Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[\[4\]](#)[\[6\]](#)
  - Collect the fractions containing the labeled protein.

## Determination of Degree of Labeling (DOL)

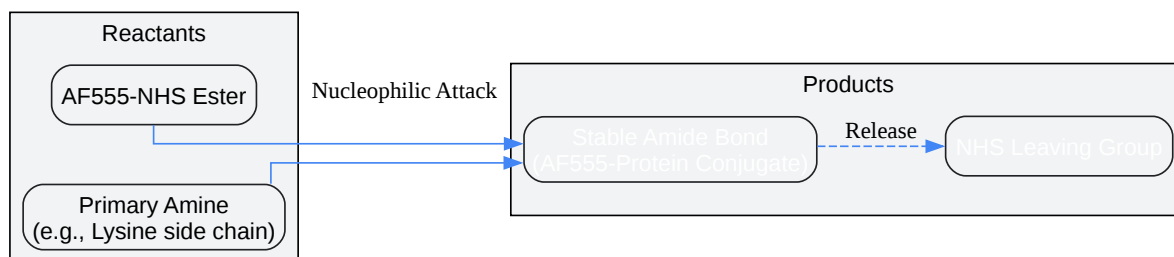
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and at the maximum absorbance of AF555 (~555 nm,  $A_{555}$ ).

- Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
  - Protein Concentration (M) =  $[A_{280} - (A_{555} \times CF_{280})] / \epsilon_{\text{protein}}$
  - Where  $CF_{280}$  is the correction factor for the dye's absorbance at 280 nm and  $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL:
  - $DOL = A_{555} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
  - Where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of AF555 at 555 nm (approximately  $155,000 \text{ cm}^{-1}\text{M}^{-1}$ ).[\[11\]](#)

## Mandatory Visualizations

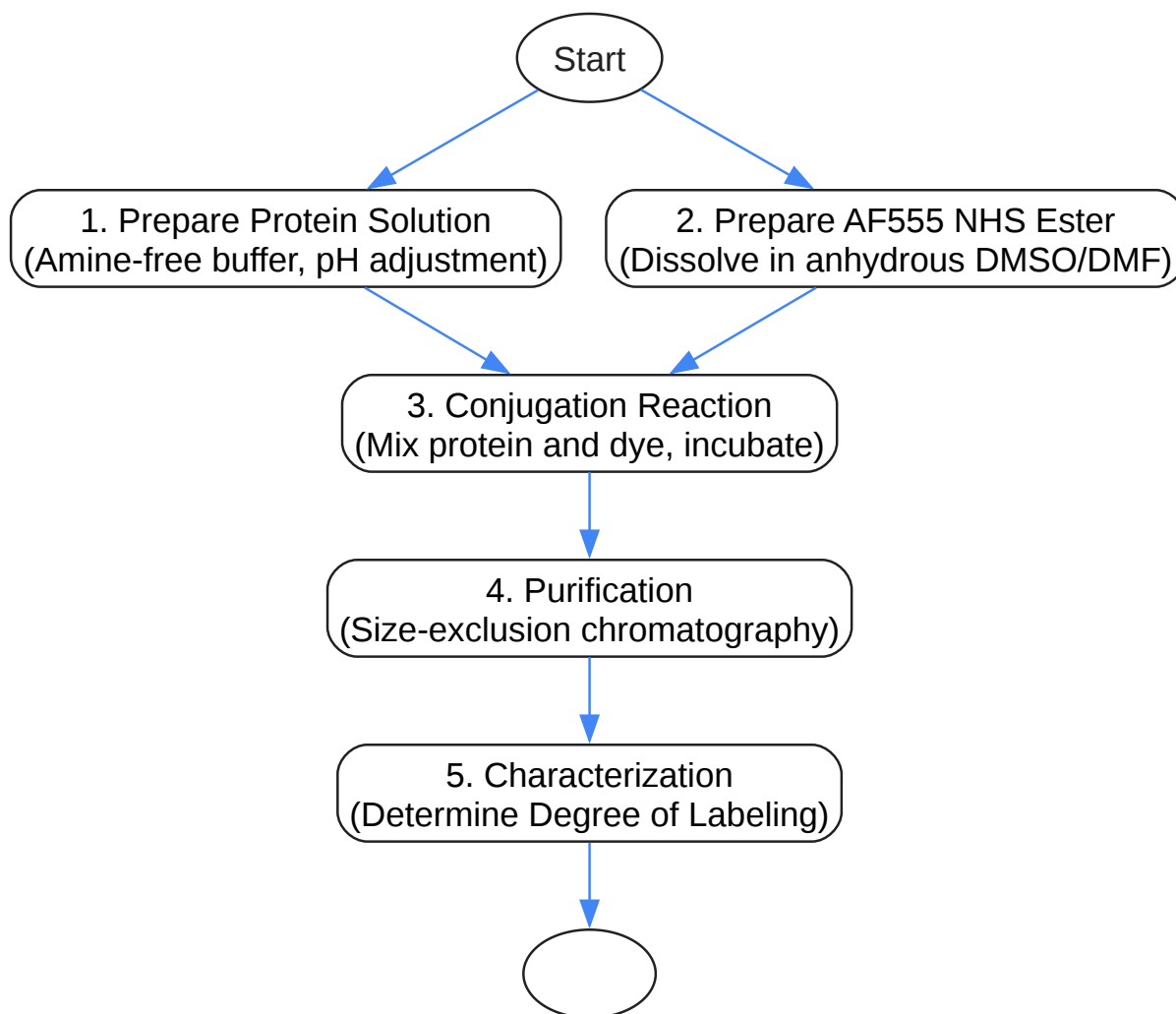
### Reaction Mechanism



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Caption: Reaction mechanism of **AF555 NHS** ester with a primary amine.

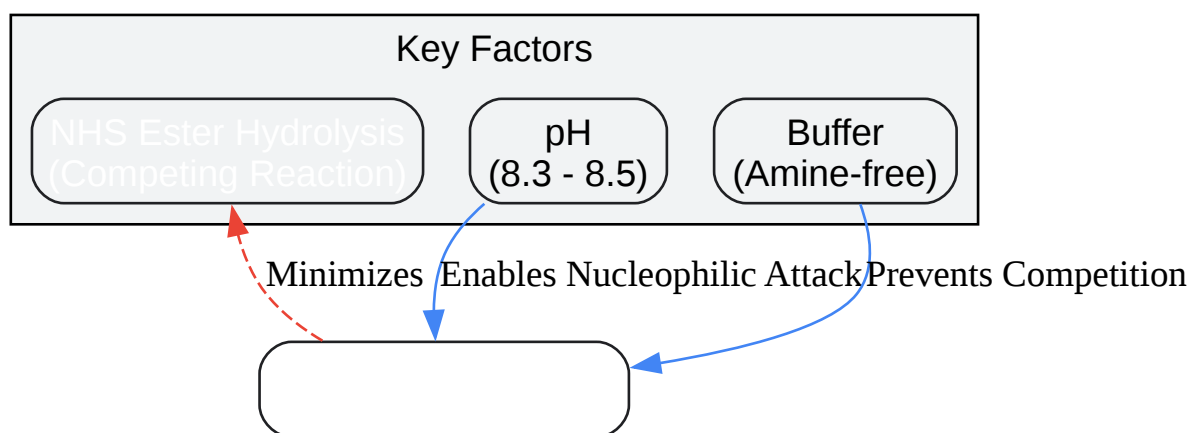
## Experimental Workflow for Protein Labeling



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Caption: A typical experimental workflow for labeling proteins with **AF555 NHS** ester.

## Factors Influencing AF555 NHS Ester Reactivity



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Caption: Key factors influencing the outcome of the **AF555 NHS** ester conjugation reaction.

## Stability and Storage

Proper storage of **AF555 NHS** ester is crucial to maintain its reactivity. The reagent should be stored at -20°C, protected from light and moisture.[12] Once reconstituted in an organic solvent, the solution is less stable and should be used as soon as possible, although it can be stored at -20°C for short periods.[6] Hydrolysis is the primary degradation pathway for NHS esters in the presence of water.[5][8] The resulting protein-dye conjugates are generally stable and can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.[6]

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